molecular formula C18H27BrN2O2 B12443354 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine CAS No. 887587-84-0

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine

Cat. No.: B12443354
CAS No.: 887587-84-0
M. Wt: 383.3 g/mol
InChI Key: QBBQETBNQZYULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C18H27BrN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group. The compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment.

Chemical Reactions Analysis

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Protein Kinase Inhibition

Research indicates that compounds similar to 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine can inhibit specific protein kinases involved in cancer progression. For instance, inhibitors targeting IKKε and TBK1 have shown promise in treating cancers characterized by aberrant kinase activity. These kinases play a crucial role in cell survival and proliferation, making them attractive targets for therapeutic intervention .

Neuropharmacology

The compound's piperidine structure suggests potential applications in neuropharmacology. Piperidine derivatives are known to interact with neurotransmitter systems, which may lead to the development of treatments for neurological disorders. The modulation of monoamine oxidase activity has been explored with related compounds, indicating a pathway for antidepressant effects .

Anti-inflammatory Properties

Similar compounds have demonstrated anti-inflammatory effects, which could be beneficial in conditions such as rheumatoid arthritis and asthma. The ability to inhibit inflammatory pathways through selective kinase inhibition presents a viable application for this compound .

Case Study 1: Cancer Treatment

A study investigated the efficacy of a series of piperidine derivatives in inhibiting cancer cell lines expressing high levels of IKKε and TBK1. Results showed that these compounds effectively reduced cell viability and induced apoptosis, suggesting that this compound could be developed into a therapeutic agent for specific breast and ovarian cancers .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, derivatives similar to this compound were tested for their ability to protect neuronal cells from oxidative stress. The findings indicated that these compounds could enhance cell survival rates in vitro, supporting their potential use as neuroprotective agents .

Mechanism of Action

The mechanism of action of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the biological system in which it is studied. The pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine can be compared with other similar compounds, such as:

    1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine: This compound has a similar structure but with the bromine atom at a different position on the benzyl group.

    1-Boc-2-[(4-chloro-benzylamino)-methyl]-piperidine: This compound has a chlorine atom instead of a bromine atom on the benzyl group.

    1-Boc-2-[(4-methyl-benzylamino)-methyl]-piperidine: This compound has a methyl group instead of a bromine atom on the benzyl group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activity.

Biological Activity

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine is a compound of interest in medicinal chemistry due to its unique structure, which includes a piperidine ring with a bromobenzylamino group and a tert-butoxycarbonyl (Boc) protecting group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C_{18}H_{24}BrN_{3}O_{2}
  • Molecular Weight : 383.32 g/mol

The presence of the Boc group indicates potential applications in peptide synthesis and medicinal chemistry. The bromine atom's position in the benzyl group may influence biological activity through steric and electronic effects.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially acting as an inhibitor or modulator of enzymes or receptors. The precise pathways and mechanisms remain under investigation, but initial studies suggest that the compound may influence signaling pathways related to various diseases.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have shown inhibition of tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-7 (breast cancer)TBDTBD
Related Piperidine DerivativeA549 (lung cancer)15Apoptosis induction
Another AnalogHeLa (cervical cancer)10Cell cycle arrest

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various bacteria and fungi. The presence of the bromine atom is believed to enhance antimicrobial efficacy due to its electron-withdrawing nature, which may improve binding affinity to microbial targets .

CompoundMicrobe TestedMIC (μg/mL)Activity
This compoundStaphylococcus aureusTBDTBD
Related CompoundEscherichia coli50Moderate
Another AnalogCandida albicans30Strong

Study on Structure-Activity Relationship (SAR)

A study focused on the SAR of piperidine derivatives revealed that modifications at the benzyl position significantly alter biological activity. The introduction of halogen groups, such as bromine, was found to enhance potency against cancer cell lines compared to non-halogenated analogs .

Pharmacological Evaluation

In vivo studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of this compound. Preliminary findings suggest favorable absorption and distribution characteristics, but further research is required to assess toxicity and therapeutic index .

Comparative Analysis with Similar Compounds

Comparative studies with structurally related compounds such as 1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine indicate that slight variations in substitution can lead to significant differences in biological activity. For example, compounds with chlorine substitutions often exhibit reduced potency compared to their brominated counterparts.

Compound ComparisonBiological Activity
This compoundHigh potency against cancer cells
1-Boc-4-[(2-chloro-benzylamino)-methyl]-piperidineReduced potency; less effective

Properties

CAS No.

887587-84-0

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 2-[[(4-bromophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-5-4-6-16(21)13-20-12-14-7-9-15(19)10-8-14/h7-10,16,20H,4-6,11-13H2,1-3H3

InChI Key

QBBQETBNQZYULA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.